2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of acetonitrile, where the acetonitrile group is attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile typically involves the bromination and fluorination of a methyl-substituted phenylacetonitrile. One common method includes the following steps:
Bromination: The starting material, 4-methylphenylacetonitrile, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Electrophilic Substitution: Sulfuric acid (H2SO4) for sulfonation.
Reduction: LiAlH4 in dry ether for nitrile reduction.
Oxidation: KMnO4 in aqueous solution for methyl group oxidation.
Major Products Formed
Azide Substitution: 2-(2-Azido-6-fluoro-4-methylphenyl)acetonitrile.
Reduction: 2-(2-Bromo-6-fluoro-4-methylphenyl)ethylamine.
Oxidation: 2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 2-(4-Bromo-2-methylphenyl)acetonitrile
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
Uniqueness
2-(2-Bromo-6-fluoro-4-methylphenyl)acetonitrile is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H7BrFN |
---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
2-(2-bromo-6-fluoro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6-4-8(10)7(2-3-12)9(11)5-6/h4-5H,2H2,1H3 |
InChI Key |
DDCHKTBXQNTVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.